molecular formula C8H5Cl2N B030984 2-(3,5-Dichlorophenyl)acetonitrile CAS No. 52516-37-7

2-(3,5-Dichlorophenyl)acetonitrile

Cat. No. B030984
CAS RN: 52516-37-7
M. Wt: 186.03 g/mol
InChI Key: DLAKEJZPXICNSC-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)acetonitrile is a chemical compound that can be involved in various chemical reactions and possesses distinct physical and chemical properties. Its relevance spans multiple scientific studies due to its unique molecular structure and the potential for diverse applications in chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-(3,5-Dichlorophenyl)acetonitrile often involves the use of acetonitrile as a solvent or reactant. For instance, an alternative method for the synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials has been reported, showcasing the versatility of acetonitrile in synthetic chemistry (Ferreira & Figueroa-Villar, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. For example, the molecular structure of certain acetonitrile derivatives has been characterized, highlighting the importance of structural determination in understanding the reactivity and properties of such compounds (Leban, Marechal, & Robert, 1997).

Chemical Reactions and Properties

Chemical reactions involving acetonitrile derivatives are diverse. For instance, the reaction of acetonitrile with diphenoxythiophosphorylchlorid under certain conditions highlights the chemical reactivity of acetonitrile-containing compounds and their potential to form complex products (Herrmann, Žk, & Nouaman, 2000).

Physical Properties Analysis

The physical properties of 2-(3,5-Dichlorophenyl)acetonitrile and related compounds are closely linked to their molecular structure. The study of acetonitrile phases under different pressures reveals the impact of molecular interactions on the physical state and properties of the substance (Olejniczak & Katrusiak, 2008).

Chemical Properties Analysis

The chemical properties of 2-(3,5-Dichlorophenyl)acetonitrile derivatives can be explored through their reactions and the formation of novel compounds. For example, the synthesis of symmetric 1,2-diarylethenes from arylmethyl phosphonium salts in acetonitrile showcases the compound's utility in facilitating homocoupling reactions (Ngwendson, Atemnkeng, Schultze, & Banerjee, 2006).

Scientific Research Applications

  • Catalysis and Reaction Chemistry : A study by Pearlstein et al. (1989) found that (acetonitrile)trichlorobis(triphenylphosphine)technetium(III) acts as an effective catalyst for synthesizing complexes with small ligands, indicating rich potential reaction chemistry (Pearlstein et al., 1989).

  • Chromatography : Corbin et al. (1960) demonstrated the use of acetonitrile as a stationary phase on celite columns for separating certain compounds, which is crucial for analytical chemistry applications (Corbin et al., 1960).

  • Organic Synthesis : Research by Abe et al. (2000) highlighted the potential of certain diradicals as catalysts for organic synthesis, with implications in developing new synthetic pathways (Abe et al., 2000).

  • Photochemical Decarboxylation : Suzuki et al. (1976) explored the photochemical decarboxylation of certain acids in acetonitrile, leading to the formation of corresponding thiazole, thiazoline, and benzonitrile (Suzuki et al., 1976).

  • Synthesis of Diarylethenes : Ngwendson et al. (2006) demonstrated an efficient synthesis method for symmetric 1,2-diarylethenes, highlighting the role of acetonitrile in facilitating such reactions (Ngwendson et al., 2006).

  • Anion Binding and Color Change : A study by Camiolo et al. (2003) found that certain derivatives could change color in the presence of fluoride, suggesting applications in developing fluoride-sensitive dyes (Camiolo et al., 2003).

  • Electrical Conductivity : Jeon et al. (2010) explored the synthesis of unsubstituted polythiophene with high electrical conductivity, using acetonitrile in a binary organic solvent system (Jeon et al., 2010).

  • Antioxidant Activity : Research by Hezarcheshmeh et al. (2021) synthesized new derivatives of trichloroisatins and dichloroisatins, showing promise in antioxidant activity and industrial applications (Hezarcheshmeh et al., 2021).

Safety And Hazards

“2-(3,5-Dichlorophenyl)acetonitrile” is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . The precautionary statements include P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . It is stored under the storage class code 11, which represents combustible solids .

properties

IUPAC Name

2-(3,5-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAKEJZPXICNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507001
Record name (3,5-Dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)acetonitrile

CAS RN

52516-37-7
Record name 3,5-Dichlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52516-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-Dichloro-phenyl)-acetonitrile
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Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of 3,5-dichlorobenzylchloride (28 g) in dichloromethane (150 ml) was added a mixture of KCN (27.5 g) and tetrabutylammonium hydrogen sulphate (2.38 g) in water (110 ml). After stirring at room temperature for 22 hours, the mixture was diluted with dichloromethane, the organic phase washed with water and concentrated in vacuo to leave an oil. Filtration through silica with toluene followed by concentration then trituration with hexane gave the desired product as a colourless solid. 15.8 g, mp. 31°-32° C.
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28 g
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150 mL
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27.5 g
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2.38 g
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110 mL
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Synthesis routes and methods II

Procedure details

3,5-Dichlorobenzyl chloride (315.6 mg, 1.615 mmol), 0.2 molar in DMSO, was treated with sodium cyanide (158.2 mg, 3.229 mmol) and allowed to stir at ambient temperature for 24 hours. After 24 hours the reaction mixture was diluted with diethyl ether and partitioned between saturated aqueous sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and concentrated to provide the title compound (155.5 mg, 0.836 mmol, 51.8% yield) as a dark red oil.
Quantity
315.6 mg
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reactant
Reaction Step One
Quantity
158.2 mg
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
51.8%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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